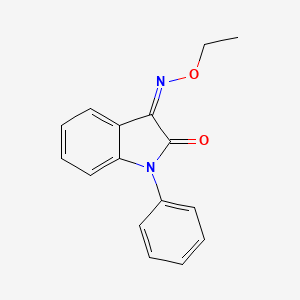![molecular formula C25H25N5OS B2700396 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483984-60-7](/img/structure/B2700396.png)
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Research involving compounds with structures related to "1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone" has demonstrated significant efforts in the synthesis of heterocyclic compounds and their evaluation for antiviral activities. For example, Attaby et al. (2006) synthesized a series of heterocyclic compounds from a starting material similar in complexity and evaluated their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, showcasing the potential of these compounds in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antibacterial and Antifungal Activities
The exploration of these compounds extends into antimicrobial applications, where their synthesis and the evaluation of antibacterial and antifungal activities are of interest. Studies like those conducted by Abdelall (2014) and Bhadraiah et al. (2020) involve synthesizing novel heterocyclic compounds, including thiadiazoles and thiazolo-pyrimidine analogues, to assess their effectiveness against various bacterial and fungal strains. These investigations highlight the compounds' potential as broad-spectrum antibacterial agents and their specific efficacy against certain fungal agents (Abdelall, 2014); (Bhadraiah et al., 2020).
Synthesis Techniques and Characterization
The methodologies for synthesizing and characterizing these compounds are crucial in their scientific research applications. Efficient synthesis techniques, such as those described by Darweesh et al. (2016), utilize microwave-mediated methods to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the innovative approaches to compound synthesis and the importance of structural elucidation in developing new pharmaceuticals (Darweesh, Mekky, Salman, & Farag, 2016).
Insecticidal Evaluation
Further expanding the utility of these compounds, research by Halim et al. (2020) involved the synthesis of pyrazole-based tetrahydropyrimidine derivatives and their evaluation for insecticidal activity. This study illustrates the potential of these compounds in agricultural applications, particularly in pest management strategies (Halim, Ramadan, Rizk, & El-Hashash, 2020).
Molecular Docking Studies
The application of molecular docking studies, as seen in the work by Bhadraiah et al. (2020), further elucidates the mechanism of action of these compounds at the molecular level. Such studies provide insights into the interaction between synthesized compounds and target proteins, offering a scientific basis for their antimicrobial and potentially therapeutic effects (Bhadraiah et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-23(29-13-11-20(12-14-29)15-19-7-3-1-4-8-19)17-32-25-22-16-28-30(24(22)26-18-27-25)21-9-5-2-6-10-21/h1-10,16,18,20H,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQGGOBXNFVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2700327.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)
![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)



![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)